N-(ADAMANTAN-2-YL)-5-METHYLTHIOPHENE-3-CARBOXAMIDE
Overview
Description
N-(ADAMANTAN-2-YL)-5-METHYLTHIOPHENE-3-CARBOXAMIDE is a compound that combines the unique structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle known for its aromaticity and electronic properties. This combination makes this compound a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-5-METHYLTHIOPHENE-3-CARBOXAMIDE typically involves the reaction of adamantane derivatives with thiophene carboxylic acid derivatives. One common method involves the use of adamantan-2-ylamine and 5-methylthiophene-3-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)-5-METHYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-(ADAMANTAN-2-YL)-5-METHYLTHIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-2-YL)-5-METHYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the thiophene ring contributes to electronic interactions. These features enable the compound to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(ADAMANTAN-2-YL)ETHANAMINE: Another adamantane derivative with similar stability but different functional groups.
5-METHYLTHIOPHENE-2-CARBOXAMIDE: A thiophene derivative with similar electronic properties but lacking the adamantane moiety.
Uniqueness
N-(ADAMANTAN-2-YL)-5-METHYLTHIOPHENE-3-CARBOXAMIDE is unique due to the combination of the adamantane and thiophene moieties, which provide a balance of stability, rigidity, and electronic properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-adamantyl)-5-methylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c1-9-2-14(8-19-9)16(18)17-15-12-4-10-3-11(6-12)7-13(15)5-10/h2,8,10-13,15H,3-7H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKDMUSRQFKKHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.